6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
Scientific Research Applications
Dendrimeric Complex Synthesis
6-Ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine has been involved in the synthesis of dendrimeric complexes. Uysal and Koç (2010) explored the creation of dendrimeric melamine-cored complexes involving Schiff bases and investigated their magnetic behaviors. This research demonstrates the compound's utility in synthesizing complex molecular structures with potential applications in materials science and nanotechnology (Uysal & Koç, 2010).
Ligand Synthesis and Analysis
Tal Hermon and E. Tshuva (2008) reported the synthesis of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, which can act as tetradentate ligands. They examined these compounds for their electronic structures and synthesized a rigid dinuclear complex, revealing its potential in ligand chemistry and coordination complexes (Hermon & Tshuva, 2008).
Gemini Surfactant Development
Research by Singh et al. (2016) involved the synthesis of novel triazine Schiff base-based cationic gemini surfactants. These surfactants were evaluated as additives in polyol for their antiwear, antifriction, and anticorrosive properties, indicating the compound's relevance in material science and industrial applications (Singh et al., 2016).
Polymer Synthesis
Kunisada et al. (1991) explored the synthesis and polymerization of isopropenyltriazines containing alkyl groups, which included 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine. Their work contributes to the field of polymer chemistry, particularly in understanding the polymerization behavior and properties of these triazine-based compounds (Kunisada et al., 1991).
Alzheimer's Disease Research
Kubo et al. (2003) found that 6-Ethyl-N,N'-bis(3-hydroxyphenyl)[1,3,5]triazine-2,4-diamine (RS-0466) enhances the protective effect of brain-derived neurotrophic factor on amyloid beta-induced cytotoxicity in cortical neurons. This indicates its potential therapeutic application in Alzheimer's disease research (Kubo et al., 2003).
properties
IUPAC Name |
3-[[4-ethyl-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHSAZGOCOREQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431920 | |
Record name | 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
536993-37-0 | |
Record name | 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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